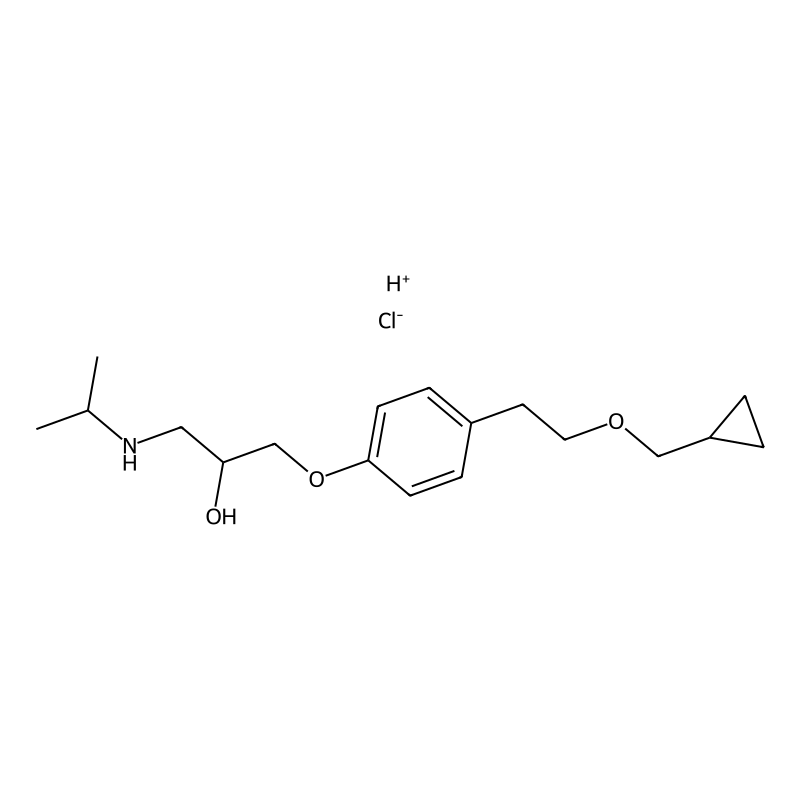

Betaxolol Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Betaxolol Hydrochloride (CAS: 63659-19-8) is a highly cardioselective beta-1 adrenergic receptor antagonist utilized extensively in cardiovascular and ophthalmic pharmaceutical development. From a procurement and formulation perspective, the hydrochloride salt is critical because it confers the high aqueous solubility required for sterile isotonic solutions (e.g., 0.25% to 0.5% w/v), while the underlying betaxolol molecule maintains a high lipophilicity profile that ensures rapid corneal and conjunctival penetration . This dual physicochemical advantage makes it a superior precursor for topical ocular delivery systems compared to hydrophilic analogs or insoluble free bases.

Substituting Betaxolol Hydrochloride with generic non-selective beta-blockers (like Timolol) or other beta-1 blockers (like Metoprolol or Atenolol) fundamentally alters both formulation pharmacokinetics and off-target safety profiles. Timolol lacks beta-1 selectivity, leading to a high risk of bronchospasm in pulmonary models, whereas Betaxolol avoids this [1]. Furthermore, hydrophilic substitutes like Atenolol exhibit poor corneal permeability, requiring alternative delivery routes, and Metoprolol fails to provide the secondary calcium-channel blocking neuroprotective effects seen exclusively with Betaxolol in retinal ganglion cells [2]. Finally, attempting to procure Betaxolol free base instead of the hydrochloride salt will result in precipitation in aqueous ophthalmic vehicles, ruining formulation stability.

References

- [1] Sharif, N. A., et al. (2001). Levobetaxolol (Betaxon) and Other Beta-Adrenergic Antagonists: Preclinical Pharmacology, IOP-lowering Activity and Sites of Action in Human Eyes. PubMed, NIH.

- [2] Hirooka, K., et al. (2000). Suppressive actions of betaxolol on ionic currents in retinal ganglion cells may explain its neuroprotective effects. PubMed, NIH.

Receptor Selectivity: Beta-1 vs. Beta-2 Affinity

Betaxolol demonstrates profound cardioselectivity, binding to human beta-1 receptors with high affinity while sparing beta-2 receptors. In competitive binding assays, the active enantiomer of Betaxolol exhibits a Ki of 0.76 nM for beta-1 and 32.6 nM for beta-2 (an approximate 43-fold selectivity). In stark contrast, the standard ophthalmic comparator Timolol is non-selective, with Ki values of 1.97 nM for beta-1 and 2.0 nM for beta-2 [1].

| Evidence Dimension | Beta-1 / Beta-2 Receptor Binding Affinity (Ki) |

| Target Compound Data | Betaxolol (Ki: 0.76 nM for β1; 32.6 nM for β2) |

| Comparator Or Baseline | Timolol (Ki: 1.97 nM for β1; 2.0 nM for β2) |

| Quantified Difference | ~43-fold β1 selectivity for Betaxolol vs. 1-fold (non-selective) for Timolol |

| Conditions | Cloned human β1 and β2 receptors in competitive binding assays |

Ensures that ophthalmic and systemic formulations avoid inducing bronchospasm, making it the mandatory choice for targeting patients or models with reactive airway disease.

Retinal Neuroprotection via Calcium Channel Blockade

Beyond intraocular pressure reduction, Betaxolol provides direct neuroprotective effects not shared by other beta-blockers. In isolated retinal ganglion cells, Betaxolol (50 µM) significantly reduces high-voltage-activated (HVA) Ca2+ channel currents by approximately 20% and inhibits NMDA-induced calcium influx. Head-to-head studies show that neither the non-selective blocker Timolol (50 µM) nor the beta-1 selective blocker Metoprolol exhibit any inhibitory action on HVA Ca2+ channels, failing to increase neuronal survival after excitotoxic insult[1].

| Evidence Dimension | Inhibition of High-Voltage-Activated (HVA) Ca2+ Currents |

| Target Compound Data | Betaxolol (50 µM): ~20% reduction in HVA Ca2+ currents and increased cell survival |

| Comparator Or Baseline | Timolol and Metoprolol (50 µM): 0% reduction in HVA Ca2+ currents; no survival increase |

| Quantified Difference | Exclusive Ca2+-mediated neuroprotective activity for Betaxolol |

| Conditions | Isolated retinal ganglion cells under excitotoxic/NMDA insult |

Provides a dual-action therapeutic profile (IOP lowering + direct neuroprotection) essential for advanced glaucoma drug development and retinal ischemia modeling.

Corneal and Conjunctival Permeability

The lipophilic nature of the betaxolol base allows for exceptional ocular tissue penetrance compared to hydrophilic in-class alternatives. Pharmacokinetic evaluations in pigmented rabbit models demonstrate that Betaxolol's corneal permeability coefficient is up to 48 times greater than that of the hydrophilic beta-blocker Sotalol, and significantly higher than Atenolol[1]. This high permeability drives rapid accumulation in the iris-ciliary body, directly dictating formulation dosing requirements.

| Evidence Dimension | Corneal Permeability Coefficient |

| Target Compound Data | Betaxolol (Highly lipophilic, log PC ~ 3.44) |

| Comparator Or Baseline | Sotalol / Atenolol (Hydrophilic, log PC < 0) |

| Quantified Difference | 48-fold greater corneal permeability for Betaxolol vs. Sotalol |

| Conditions | Isolated pigmented rabbit cornea and conjunctiva in modified Ussing chambers |

Enables the formulation of lower-concentration topical doses (e.g., 0.25%) while maintaining therapeutic efficacy in the anterior chamber.

Aqueous Formulation Suitability

The selection of the hydrochloride salt of Betaxolol is strictly dictated by formulation requirements. Betaxolol free base is highly lipophilic and practically insoluble in water, making it unusable for standard aqueous eye drops. The hydrochloride salt provides the necessary aqueous solubility to easily formulate sterile, isotonic solutions at the standard clinical concentrations of 0.25% to 0.5% w/v without the need for harsh organic co-solvents or complex emulsion systems [1].

| Evidence Dimension | Aqueous Solubility for Formulation |

| Target Compound Data | Betaxolol Hydrochloride (Readily soluble, supports >0.5% w/v aqueous solutions) |

| Comparator Or Baseline | Betaxolol Free Base (Practically insoluble in water) |

| Quantified Difference | Complete aqueous phase compatibility for the HCl salt |

| Conditions | Standard sterile isotonic aqueous formulation at pH 5.5-7.5 |

Mandatory for the scalable manufacturing of stable, homogenous liquid ophthalmic and oral formulations.

Aqueous Ophthalmic Formulation Development

Utilizing the high water solubility of the hydrochloride salt combined with the intrinsic lipophilicity of the betaxolol molecule to manufacture 0.25% to 0.5% topical glaucoma solutions with high corneal penetrance [1].

Retinal Neuroprotection and Ischemia Modeling

Deploying Betaxolol as a positive control in excitotoxicity and NMDA-induced retinal damage assays, specifically leveraging its unique HVA calcium channel blocking properties that standard beta-blockers like Timolol lack [2].

Cardioselective Beta-Blocker Benchmarking

Using Betaxolol Hydrochloride as the primary beta-1 selective reference compound in off-target pulmonary toxicity screening, ensuring new ophthalmic or systemic drug candidates do not induce the bronchospasm associated with non-selective agents [1].

References

- [1] U.S. Food and Drug Administration (FDA). Betaxolol Hydrochloride Ophthalmic Solution, 0.5% as base Sterile DESCRIPTION.

- [2] Wood, J. P., et al. (2002). Comparison of the Neuroprotective Effects of Adrenoceptor Drugs in Retinal Cell Culture and Intact Retina. Investigative Ophthalmology & Visual Science (IOVS).

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 48 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 47 of 48 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Classes

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRB1 [HSA:153] [KO:K04141]

Pictograms

Irritant

Other CAS

63659-19-8

Wikipedia

Use Classification

Dates

2: Jain K, Kumar RS, Sood S, Dhyanandhan G. Betaxolol hydrochloride loaded chitosan nanoparticles for ocular delivery and their anti-glaucoma efficacy. Curr Drug Deliv. 2013 Oct;10(5):493-9. PubMed PMID: 23410069.

3: Plager DA, Whitson JT, Netland PA, Vijaya L, Sathyan P, Sood D, Krishnadas SR, Robin AL, Gross RD, Scheib SA, Scott H, Dickerson JE; BETOPTIC S Pediatric Study Group. Betaxolol hydrochloride ophthalmic suspension 0.25% and timolol gel-forming solution 0.25% and 0.5% in pediatric glaucoma: a randomized clinical trial. J AAPOS. 2009 Aug;13(4):384-90. doi: 10.1016/j.jaapos.2009.04.017. PubMed PMID: 19683191.

Explore Compound Types